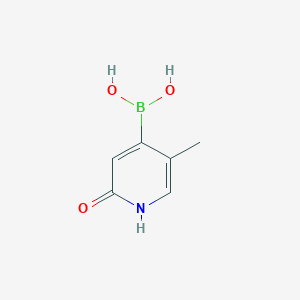
2-Hydroxy-5-methylpyridine-4-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-methylpyridine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a hydroxyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylpyridine-4-boronic acid can be achieved through several methods. One common approach involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates . Another method includes the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane . Additionally, iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation has also been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .
化学反应分析
Types of Reactions
2-Hydroxy-5-methylpyridine-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, trialkylborates, and tetraalkoxydiboron . Reaction conditions typically involve mild temperatures and the use of organic solvents such as toluene or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce pyridine derivatives .
科学研究应用
2-Hydroxy-5-methylpyridine-4-boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Hydroxy-5-methylpyridine-4-boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the transfer of functional groups in chemical reactions. The boronic acid group acts as a Lewis acid, interacting with nucleophiles and electrophiles to promote reaction pathways . In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
- 5-Methylpyridine-2-boronic acid
- 2-Methylpyridine-4-boronic acid pinacol ester
- 2-(Hydroxymethyl)pyridine-5-boronic acid
Uniqueness
Compared to similar compounds, 2-Hydroxy-5-methylpyridine-4-boronic acid is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring. This unique substitution pattern enhances its reactivity and makes it a versatile reagent in various chemical transformations. Additionally, its ability to form stable complexes with metal catalysts distinguishes it from other boronic acids .
属性
分子式 |
C6H8BNO3 |
|---|---|
分子量 |
152.95 g/mol |
IUPAC 名称 |
(5-methyl-2-oxo-1H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-4-3-8-6(9)2-5(4)7(10)11/h2-3,10-11H,1H3,(H,8,9) |
InChI 键 |
XAIDLXYLCUQHSW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=O)NC=C1C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


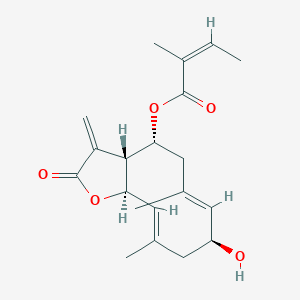

![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
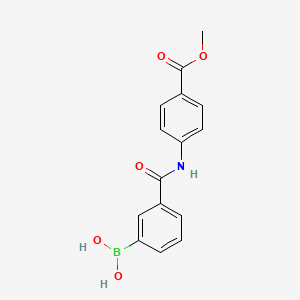
![3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
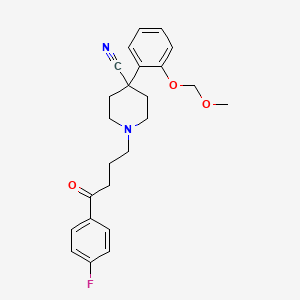

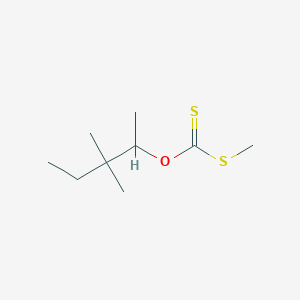
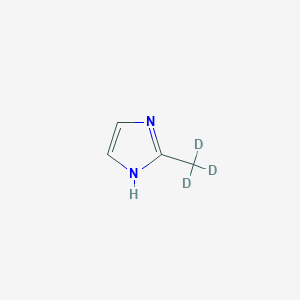
![Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409734.png)
![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)


